N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide: is an organic compound with potential applications in various fields such as medicinal chemistry and materials science. It is characterized by the presence of an amino group, a methyl group, and an ethoxyacetamide moiety attached to a benzene ring. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide typically involves the reaction of 5-amino-2-methylbenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.
Substitution: It can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for further investigation in medicinal chemistry.
Medicine: The compound’s potential biological activities suggest its use in the development of new therapeutic agents. It may serve as a lead compound for the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is known for its antimicrobial and anticancer activities.
N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide:
Uniqueness: N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIZPJBWQTBND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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